1-(propylthio)propan-2-one
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Overview
Description
1-(Propylthio)propan-2-one is an organic compound with the molecular formula C6H12OS and a molecular weight of 132.22 g/mol . It is a ketone with a propylthio group attached to the second carbon of the propanone structure. This compound is used primarily in research and industrial applications.
Preparation Methods
1-(Propylthio)propan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of diazoacetone with 1-propanethiol . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride. The reaction proceeds through the formation of a thioether intermediate, which is then oxidized to yield the desired ketone.
Chemical Reactions Analysis
1-(Propylthio)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The propylthio group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of new thioether derivatives.
Scientific Research Applications
1-(Propylthio)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive ketone and thioether groups.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(propylthio)propan-2-one involves its reactive functional groups. The ketone group can participate in nucleophilic addition reactions, while the thioether group can undergo oxidation or substitution reactions. These properties make it a versatile compound in chemical synthesis and biological studies.
Comparison with Similar Compounds
1-(Propylthio)propan-2-one can be compared to other similar compounds such as phenylacetone (1-phenylpropan-2-one) . While both compounds contain a ketone group, this compound has a thioether group, whereas phenylacetone has a phenyl group. This difference in functional groups leads to variations in their chemical reactivity and applications. Phenylacetone is primarily used in the synthesis of amphetamines, whereas this compound is more versatile in organic synthesis and research applications.
Properties
IUPAC Name |
1-propylsulfanylpropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-3-4-8-5-6(2)7/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYLCZGMHUPYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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